molecular formula C7H4N2O2S B1652501 Thiazolo[4,5-b]pyridine-6-carboxylic acid CAS No. 1448852-06-9

Thiazolo[4,5-b]pyridine-6-carboxylic acid

Cat. No.: B1652501
CAS No.: 1448852-06-9
M. Wt: 180.19
InChI Key: BIDYOROKRGXBMY-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]pyridine-6-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive moieties results in a compound with significant potential in medicinal chemistry due to its diverse pharmacological activities .

Mechanism of Action

Target of Action

Thiazolo[4,5-b]pyridine-6-carboxylic acid is a compound that has been found to interact with several targets. It has been reported to act as an inhibitor of the ErbB family of tyrosine kinase (EGFR), G-protein coupled receptors (mGluR 5), and 3′,5′-cyclic adenosine monophosphate phosphodiesterase (PDE) III . These targets play crucial roles in various cellular processes, including cell growth, differentiation, and signal transduction.

Mode of Action

Upon interaction with its targets, this compound induces changes in the cellular processes. For instance, as an EGFR inhibitor, it prevents the activation of the receptor, thereby inhibiting the downstream signaling pathways . This leads to the modulation of cellular functions such as cell proliferation and survival.

Biochemical Pathways

This compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting EGFR, it impacts the MAPK/ERK pathway, which is involved in cell proliferation and survival . Similarly, by acting as an antagonist of mGluR 5, it influences glutamatergic signaling .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its interaction with multiple targets. For instance, it has been found to exhibit antioxidant, antimicrobial, anti-inflammatory, and antitumor activities . These effects are likely a result of its ability to modulate various cellular processes through its interaction with its targets.

Biochemical Analysis

Biochemical Properties

Thiazolo[4,5-b]pyridine-6-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to exhibit high antioxidant, antimicrobial, anti-inflammatory, and antitumor activities . The compound’s interactions with enzymes such as PI3Kα, where it acts as an inhibitor, highlight its potential in modulating biochemical pathways . Additionally, this compound has been shown to interact with histamine H3 receptors, further emphasizing its role in biochemical processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to have high antioxidant activity, which can protect cells from oxidative stress . Its antimicrobial properties suggest that it can disrupt the cellular processes of pathogenic microorganisms, leading to their inhibition . Furthermore, this compound’s anti-inflammatory and antitumor activities indicate its potential in regulating inflammatory responses and inhibiting tumor cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with PI3Kα results in the inhibition of this enzyme, which plays a critical role in cell growth and survival pathways . Additionally, this compound’s binding to histamine H3 receptors suggests a mechanism involving receptor antagonism, which can modulate neurotransmitter release and signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antioxidant, antimicrobial, and anti-inflammatory effects, indicating its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as antioxidant and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular processes . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function . For example, its interaction with enzymes involved in oxidative stress responses highlights its role in modulating redox balance within cells . Additionally, this compound’s effects on metabolic pathways related to inflammation and tumor growth further underscore its therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within target tissues can influence its therapeutic efficacy and potential side effects . Understanding the transport mechanisms of this compound is essential for optimizing its delivery and distribution in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within mitochondria, for example, can enhance its antioxidant effects by directly interacting with mitochondrial components involved in oxidative stress responses . Understanding the subcellular distribution of this compound can provide insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-b]pyridine-6-carboxylic acid typically involves the annulation of a pyridine ring to a thiazole core. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized this compound derivatives .

Comparison with Similar Compounds

Similar Compounds

Thiazolo[4,5-b]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific fusion of thiazole and pyridine rings, which imparts distinct pharmacological properties. Its ability to undergo diverse chemical reactions and form various derivatives further enhances its potential in medicinal chemistry .

Properties

IUPAC Name

[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)4-1-5-6(8-2-4)9-3-12-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDYOROKRGXBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501270738
Record name Thiazolo[4,5-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448852-06-9
Record name Thiazolo[4,5-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448852-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[4,5-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501270738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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